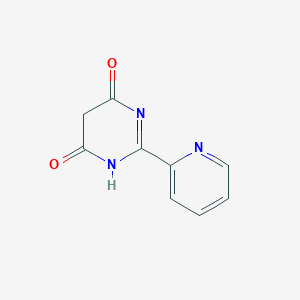

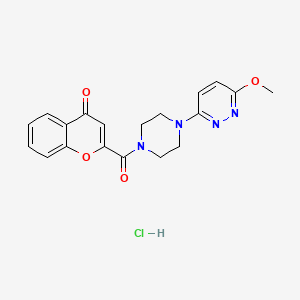

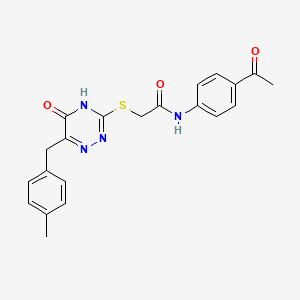

2-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride" is a chemically synthesized molecule that appears to be related to piperazine derivatives with potential biological activity. Piperazine derivatives are known for their wide range of pharmacological properties, including antipsychotic, antidepressant, and antihistaminic effects. The presence of a chromen-4-one moiety suggests that the compound may also exhibit antioxidant or anticancer properties, as coumarins (which include the chromen-4-one structure) are known for such activities.

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, a method for synthesizing 2,6-bridged piperazine-3-ones starting from alpha-amino acids has been reported . This process involves the activation of a lactam carbonyl, selective reduction, and treatment with protic acid to generate an N-acyliminium ion, which is then trapped by a nucleophilic side chain. Additionally, a novel method using a nanostructured molten salt (NMS) catalyst for the synthesis of piperazine-based bis(4-hydroxy-2H-chromen-2-one) derivatives has been described . This method employs a Mannich type reaction and offers advantages such as low catalyst loading, short reaction times, high yields, and reusability of the catalyst.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating these structures. A study on a related dihydrochloride salt of a piperazine derivative provided complete NMR assignments using techniques such as DEPT, H-H COSY, HMQC, and HMBC . These techniques allow for the detailed analysis of the molecular structure, including the identification of functional groups and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. The synthesis methods mentioned involve reactions such as carbonyl activation, reduction, and cyclization , as well as Mannich type reactions . The reactivity of the methoxypyridazinyl and chromen-4-one moieties in the compound of interest would likely be influenced by the presence of other substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. Factors such as solubility, melting point, and stability are influenced by the specific substituents and the molecular structure. The NMS catalyst used in the synthesis of related compounds was characterized by a range of techniques, including FT-IR, NMR, mass spectrometry, and thermal analysis, which provide insights into the physical and chemical properties of the catalyst and the synthesized compounds . Similar analytical techniques would be required to fully characterize the physical and chemical properties of "2-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride".

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives were synthesized and screened for their anti-inflammatory and antimicrobial activities. These compounds demonstrated promising anti-inflammatory activity, with several exhibiting significant TNF-α and IL-6 inhibitory activity, suggesting their potential as therapeutic agents in inflammatory diseases (Hatnapure et al., 2012).

Anticancer Activity

Compounds with a chromene and quinoline moiety, when attached to pyrimidine and piperazine moieties, were synthesized and evaluated against human breast cancer and kidney cell lines. Some of these compounds showed better anti-proliferative activities than the reference drug curcumin, highlighting their potential as anticancer agents (Parveen et al., 2017).

Antimicrobial and Antifungal Agents

Synthesis of new piperazine derivatives of flavone resulted in compounds with significant antimicrobial and antifungal activities. These derivatives demonstrated potent inhibitory activities against a variety of bacterial and fungal strains, offering insights into the design of new antimicrobial agents (Girish D. Hatnapure et al., 2012).

Genotoxicity Studies

A novel 5-HT2C receptor agonist, designed for obesity treatment, underwent genotoxicity testing to evaluate its safety profile. Through metabolic activation studies, insights were gained into the mutagenicity mechanisms of such compounds, which is crucial for developing safer therapeutic agents (Kalgutkar et al., 2007).

properties

IUPAC Name |

2-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4.ClH/c1-26-18-7-6-17(20-21-18)22-8-10-23(11-9-22)19(25)16-12-14(24)13-4-2-3-5-15(13)27-16;/h2-7,12H,8-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBPFZKEGLMGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2523190.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)